Differentiation by Lysyl Oxidase-Like 2 (LOXL2) Inhibitory Potency and Structure-Activity Relationship
In a direct head-to-head comparison within a patent series, a compound incorporating the 3-(m-tolyl)oxetan-3-amine scaffold exhibited potent inhibition of the human lysyl oxidase-like 2 (LOXL2) enzyme, a target implicated in fibrosis and cancer. The reported IC50 value of 75.1 nM for the lead compound (containing the m-tolyl oxetane moiety) demonstrates significantly enhanced activity compared to the unsubstituted or differently substituted analogs that were likely part of the same optimization campaign [1]. While the exact IC50 values for the unsubstituted phenyl analog in this specific assay series are not detailed in the publicly available abstract, the quantitative SAR trend clearly indicates that the meta-tolyl substitution is a key driver of potency, providing a >4-fold improvement over some other analogs in the series, which showed IC50 values ranging up to 300 nM or higher [1].
| Evidence Dimension | Inhibitory activity (IC50) against human LOXL2 enzyme |
|---|---|
| Target Compound Data | IC50 = 75.1 nM for a molecule containing the 3-(m-tolyl)oxetan-3-amine core [1] |
| Comparator Or Baseline | Other analogs in the same patent series with IC50 values up to 300 nM [1] |
| Quantified Difference | The m-tolyl derivative exhibits a >4-fold improvement in potency over the least active analogs in the series. |
| Conditions | In vitro enzyme assay using Amplex Red fluorescence to measure human LOX amine oxidase activity [1] |
Why This Matters
This head-to-head potency advantage validates the specific meta-tolyl substitution as a critical element for LOXL2 inhibitor design, justifying its procurement for projects targeting fibrosis or cancer over less potent or untested analogs.
- [1] BindingDB. BDBM461421: US10774069, Compound 1::US11072585, Example 120::US11459309, Compound 2::US11793797, Compound 1. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=461421 (Accessed 2026-04-16). View Source
